N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-13(28)23-16-8-10-17(11-9-16)25-18(29)12-27-22(30)20-21(31-14(2)24-20)19(26-27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJHZVCFRCTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole-pyridazine core structure, which is known for its diverse biological activities. The presence of an acetamido group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Acetylation of the amine group to introduce the acetamido moiety.
- Purification through recrystallization or chromatography.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound through various mechanisms:
- Cytotoxicity : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cells. The IC50 values for these cell lines were reported to be below 10 μg/mL, indicating potent activity .
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis in tumor cells. This was evidenced by assays measuring caspase-3 activation and DNA synthesis inhibition . The compound was also found to disrupt cellular metabolism, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole and pyridazine rings have been studied to optimize activity. For instance, introducing electron-withdrawing groups at specific positions has been correlated with enhanced potency against certain cancer types .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities, although these areas require further investigation.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against various human cancer cell lines using MTT assays. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| T47D | <10 |
| Caco-2 | <10 |
| HT-29 | <10 |
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound in A549 lung cancer cells. The study demonstrated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, supporting its role as an apoptosis inducer .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant anticancer activity. The thiazolopyridazine scaffold is associated with various mechanisms that inhibit cancer cell proliferation:
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial for regulating cell growth and survival. By inhibiting these enzymes, it can potentially reduce tumor growth and induce apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. Modifications at specific positions on the phenyl ring have been linked to enhanced potency against these cancers.
Antimicrobial Activity
The presence of an amide bond and aromatic groups suggests potential antimicrobial properties. Preliminary studies indicate that this compound may inhibit various microbial strains, although comprehensive testing is necessary to confirm its efficacy and spectrum of activity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies on Absorption, Distribution, Metabolism, and Excretion (ADME) suggest favorable drug-like properties. However, further detailed investigations are required to assess its bioavailability and toxicity comprehensively.
Case Studies
- In Vitro Anticancer Studies : A study demonstrated that derivatives of the compound showed enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutic agents.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of the compound against several bacterial strains, revealing promising results that warrant further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
Structural Differences :
- Substituent at phenyl position : Chlorophenyl (Cl) vs. acetamidophenyl (NHCOCH₃).
- Heterocyclic group at position 7 : Thienyl (sulfur-containing aromatic ring) vs. phenyl.
Physicochemical Properties :
- Molecular Weight : The chlorophenyl analog has a molecular weight of ~447.92 g/mol, slightly lower than the target compound (~464.48 g/mol due to the acetamide group).
- Solubility : The acetamidophenyl group in the target compound likely increases aqueous solubility compared to the lipophilic chlorophenyl substituent.
- Electronic Effects : The electron-withdrawing Cl group may reduce electron density in the aromatic ring, affecting binding interactions, whereas the acetamide’s NH and carbonyl groups can participate in hydrogen bonding .
Pharmacological Implications :
- The thienyl group’s sulfur atom may enhance interactions with metal ions or cysteine residues in enzymes, whereas the phenyl group in the target compound could favor π-π stacking with aromatic amino acids.
(R)-N-Acetyl-6-(4-amino-phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Structural Differences :
- Core structure: Dihydropyridazinone vs. thiazolo[4,5-d]pyridazine.
- Substituents : A primary amine (NH₂) on the phenyl group vs. acetamide (NHCOCH₃).
Physicochemical Properties :
- Polarity: The primary amine in the dihydropyridazinone derivative increases hydrophilicity but may reduce metabolic stability due to susceptibility to oxidation.
- Molecular Weight : ~317.37 g/mol, significantly lower than the target compound, suggesting differences in bioavailability and membrane permeability .
Pharmacological Implications :
- The dihydropyridazinone core is associated with vasodilatory and cardiotonic activities, while the thiazolo[4,5-d]pyridazine scaffold may target kinases or proteases due to its planar, heteroaromatic structure.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
Structural Differences :
- Core structure : Thiazole-pyrazole hybrid vs. thiazolo[4,5-d]pyridazine.
- Substituents : Methyl-phenylpyrazole and thiazole groups vs. phenyl-thiazolo-pyridazine.
Physicochemical Properties :
- Solubility : The pyrazole-thiazole system may introduce steric hindrance, reducing solubility compared to the fused thiazolo-pyridazine core.
- Molecular Weight : ~450.54 g/mol, comparable to the target compound, but differences in logP (predicted higher lipophilicity due to phenylpyrazole) may affect distribution .
Pharmacological Implications :
Methodological Considerations
Structural comparisons rely on crystallographic data generated via tools like SHELXL (for refinement) and WinGX (for small-molecule analysis) . The absence of high-resolution X-ray data for the target compound limits conformational analysis, but analogous compounds suggest that substituent positioning critically influences bioactivity.
Q & A
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic ring formation and amide coupling. For example, thiazolo[4,5-d]pyridazinone cores are typically constructed using cyclocondensation of thiourea derivatives with α-keto esters, followed by functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling. Acetamide moieties are introduced via Schotten-Baumann acylation under anhydrous conditions. Optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., AlCl₃ for acetylation) is critical to improve yields .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry, as demonstrated for structurally related thiazole-pyridazine hybrids in crystallography databases .
Advanced Research Questions
Q. What computational approaches are effective in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can model transition states and intermediates. For instance, the ab initio nanoreactor approach identifies plausible reaction mechanisms, while machine learning models trained on PubChem data prioritize synthetic routes. ICReDD’s methodology integrates these tools to reduce trial-and-error experimentation .
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer : Establish a feedback loop where experimental data (e.g., reaction yields, byproduct profiles) refine computational models. For example, if DFT underestimates the activation energy for a ring-closure step, recalibrate the solvation model or include dispersion corrections. Cross-validation with kinetic studies (e.g., variable-temperature NMR) can resolve contradictions .
Q. What in vitro models are suitable for assessing the biological activity of this compound?
- Methodological Answer :
- Antioxidant Activity : Use DPPH radical scavenging assays or lipid peroxidation models, as applied to structurally analogous thiazole-acetamide derivatives .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorescence-based readouts.
- Cellular Uptake : Radiolabel the compound or employ fluorescent tags to track intracellular localization via confocal microscopy.
Q. How can researchers optimize reaction conditions using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and optimize yield/purity. For example, Central Composite Design (CCD) has been used to optimize heterocyclic syntheses in similar systems .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Compare experimental results with computational predictions (e.g., pKa calculations via MarvinSketch). If discrepancies persist, isolate degradation intermediates via preparative TLC and characterize them via LC-MS/NMR to identify hydrolysis or oxidation pathways .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) of structurally related acetamides for emergency guidelines .
Biological Evaluation
Q. What in vivo models are appropriate for preclinical testing of this compound?
- Methodological Answer :
- Pharmacokinetics : Use rodent models to assess bioavailability, half-life, and metabolite profiling via LC-MS/MS.
- Toxicity : Conduct acute and subchronic toxicity studies (OECD Guidelines 423/407). Monitor hepatic/renal biomarkers and histopathology.
- Efficacy : Disease-specific models (e.g., xenografts for anticancer activity) with dose-response studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
